![molecular formula C15H22N2O4S B2720526 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide CAS No. 922040-77-5](/img/structure/B2720526.png)
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide
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Description
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into sulfonamide derivatives has shown diverse synthetic applications and chemical reactivities. For example, the study by Králová et al. (2019) demonstrates the rearrangement of threonine and serine-based N-sulfonamides to yield chiral pyrrolidin-3-ones, highlighting the potential of sulfonamide compounds in synthesizing novel organic structures through solid-phase synthesis and specific reactions (Králová et al., 2019). Such methodologies could be relevant for manipulating the structure of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide for specific research applications.
Catalysis and Chemical Reactions
Sulfonamides have also been investigated for their catalytic properties. Gao et al. (2010) explored the use of Brønsted acidic ionic liquids for the extraction and oxidative desulfurization of diesel fuel, where sulfonamide-based catalysts showed significant efficiency (Gao et al., 2010). Such research underscores the potential of sulfonamide compounds in environmental and industrial catalysis applications.
Antimicrobial and Biological Activity
A study by Azzam et al. (2020) synthesized N-sulfonamide 2-pyridone derivatives and evaluated them for antimicrobial activity, highlighting the dual inhibitory activity against crucial bacterial enzymes (Azzam et al., 2020). This suggests that sulfonamide derivatives, including potentially N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide, could be explored for their biological activities and applications in developing new antimicrobial agents.
Supramolecular Chemistry
The work by Pinter et al. (2011) on the anion binding properties of sulfonamide groups incorporated into supramolecular structures indicates the utility of sulfonamides in designing receptors and sensors (Pinter et al., 2011). This area of research could be relevant for developing sensing applications based on the unique structure of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide.
properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-8-22(19,20)16-11-6-7-12-13(9-11)21-10-15(2,3)14(18)17(12)4/h6-7,9,16H,5,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARYTRFPYNNJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide |
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